molecular formula C13H11ClFN3S B2602931 1-(2-chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole CAS No. 1006333-06-7

1-(2-chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole

Cat. No.: B2602931
CAS No.: 1006333-06-7
M. Wt: 295.76
InChI Key: POFGQCHADGJBIS-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including a chloro-fluorobenzyl moiety, an isothiocyanate group, and a pyrazole ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be prepared by chlorination of 2-chloro-6-fluorotoluene under illumination.

    Synthesis of 1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazole: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3,5-dimethylpyrazole under basic conditions.

    Introduction of the isothiocyanate group: The final step involves the reaction of the pyrazole derivative with thiophosgene or another suitable isothiocyanate reagent to introduce the isothiocyanate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic or neutral conditions.

    Oxidation and reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents can be used.

    Coupling reactions: Palladium catalysts, boronic acids, and suitable bases are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The isothiocyanate group can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to the modification of protein function. This can result in the inhibition of enzyme activity, alteration of signaling pathways, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential biological activity

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3S/c1-8-13(16-7-19)9(2)18(17-8)6-10-11(14)4-3-5-12(10)15/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFGQCHADGJBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)F)C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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